molecular formula C10H11N5O2 B2910956 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID CAS No. 1211487-42-1

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID

Cat. No.: B2910956
CAS No.: 1211487-42-1
M. Wt: 233.231
InChI Key: ZLXNLTUXVRDHIJ-UHFFFAOYSA-N
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Description

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID is a heterocyclic compound that features a pyrrolidine ring fused to a triazolo-pyridazine core.

Future Directions

The future directions for “6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid” and similar compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is an ongoing “race” between scientists developing novel medicines, leading to the synthesis of a great number of potential synthetic substances in laboratories around the world .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with a triazolo-pyridazine intermediate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antibacterial properties against various strains of bacteria.

    Medicine: Explored for its potential anticancer activity, particularly against cell lines such as A549, MCF-7, and HeLa.

    Industry: Utilized in the development of new materials with specific chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c16-10(17)9-12-11-7-3-4-8(13-15(7)9)14-5-1-2-6-14/h3-4H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXNLTUXVRDHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3C(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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